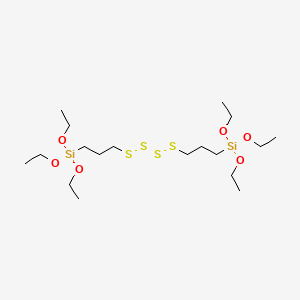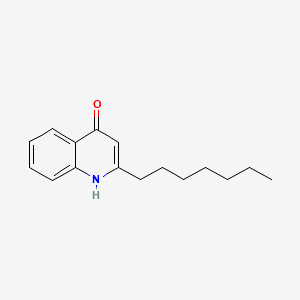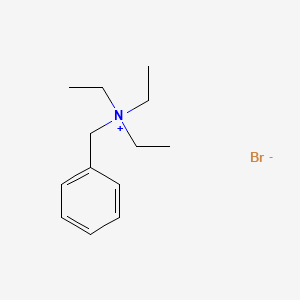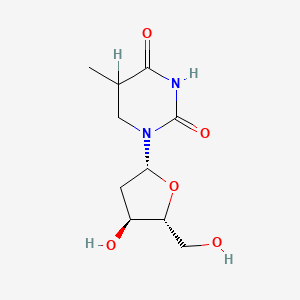
2,6-Dichloropyridin-3-ol
Vue d'ensemble
Description
2,6-Dichloropyridin-3-ol is a chlorinated pyridinol compound that is of interest due to its potential applications in various chemical syntheses and its role as a metabolite in certain pesticides, such as chlorpyrifos . The presence of chlorine atoms and the hydroxyl group on the pyridine ring can significantly influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and substitution processes. For instance, 2,6-dichloro-4-methylnicotinonitrile undergoes cyclization to form new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds . Similarly, a stable isotope-labelled analog of 3,5,6-trichloropyridin-2-ol was synthesized through a copper-catalyzed cyclization from trichloroacetyl chloride and acrylonitrile . These methods highlight the reactivity of chlorinated pyridines and their utility in synthesizing complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of chlorinated pyridines can be elucidated using techniques such as X-ray diffraction. For example, the structure of a 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivative was studied in detail, revealing the existence of the 3-hydroxy tautomer . The presence of substituents on the pyridine ring can lead to various tautomeric forms, which can influence the compound's reactivity and interactions.
Chemical Reactions Analysis
Chlorinated pyridines can participate in a range of chemical reactions. For instance, 2,4,6-triazido-3,5-dichloropyridine adds two molecules of dimethyl acetylenedicarboxylate to the azide groups at the 2- and 6-positions, demonstrating the reactivity of azido groups in cycloaddition reactions . These reactions are crucial for the synthesis of more complex molecules and for understanding the reactivity patterns of chlorinated pyridines.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. For example, the presence of chlorine atoms and hydrogen bonding capabilities can affect the compound's solubility, melting point, and boiling point. The crystal structures of iron complex salts of related ligands exhibit intermolecular hydrogen bonding, which can lead to different polymorphic forms and influence the material's physical properties . Additionally, the presence of chlorine atoms can enhance the compound's ability to participate in halogen bonding, which is important in crystal engineering and the design of new materials.
Applications De Recherche Scientifique
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: 2,6-Dichloropyridin-3-ol is used in the synthesis of new 3-cyanopyridines . These compounds have been reported to possess various pharmacological activities .
- Methods of Application or Experimental Procedures: Sodium 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano- N ’- (1-aryl (heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
- Summary of Results or Outcomes: The results revealed that the pyridine derivatives have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .
Precursor to the Antibiotic Enoxacin
- Specific Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: 2,6-Dichloropyridine, which can be derived from 2,6-Dichloropyridin-3-ol, serves as a precursor to the antibiotic enoxacin .
- Methods of Application or Experimental Procedures: 2,6-Dichloropyridine is produced by direct reaction of pyridine with chlorine . It is then used in the synthesis of enoxacin, a broad-spectrum antibiotic used primarily to treat urinary tract infections and gonorrhea .
- Summary of Results or Outcomes: The production of enoxacin from 2,6-Dichloropyridine has been successful and has led to the availability of a potent antibiotic for treating various bacterial infections .
Safety And Hazards
The safety data sheet for 2,6-Dichloropyridin-3-ol indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2,6-dichloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDCESLWCVAQMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200748 | |
| Record name | 2,6-Dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyridin-3-ol | |
CAS RN |
52764-11-1 | |
| Record name | 2,6-Dichloro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52764-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloropyridin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052764111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)](/img/structure/B1329935.png)





